molecular formula C31H29BrN2O2 B565800 N-Monodesmethyl bedaquiline CAS No. 654654-76-9

N-Monodesmethyl bedaquiline

Cat. No.: B565800
CAS No.: 654654-76-9
M. Wt: 541.489
InChI Key: GOBOQBZOZDRXCQ-BVRKHOPBSA-N
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Description

N-Monodesmethyl bedaquiline is a metabolite of bedaquiline, a diarylquinoline antimycobacterial drug used in the treatment of multidrug-resistant tuberculosis (MDR-TB). Bedaquiline is metabolized primarily by the cytochrome P450 isoenzyme 3A4 (CYP3A4) to form this compound, which has lower antimycobacterial activity compared to the parent compound .

Preparation Methods

Chemical Reactions Analysis

Types of Reactions: N-Monodesmethyl bedaquiline primarily undergoes oxidative metabolism. The major reaction involved is the demethylation of bedaquiline by CYP3A4 .

Common Reagents and Conditions: The primary reagent involved in the formation of this compound is the cytochrome P450 isoenzyme 3A4. The reaction conditions include the presence of oxygen and NADPH as a cofactor .

Major Products: The major product formed from the oxidative metabolism of bedaquiline is this compound, which has lower antimycobacterial activity compared to bedaquiline .

Mechanism of Action

Properties

IUPAC Name

(1R,2S)-1-(6-bromo-2-methoxyquinolin-3-yl)-4-(methylamino)-2-naphthalen-1-yl-1-phenylbutan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H29BrN2O2/c1-33-18-17-31(35,27-14-8-12-21-9-6-7-13-25(21)27)29(22-10-4-3-5-11-22)26-20-23-19-24(32)15-16-28(23)34-30(26)36-2/h3-16,19-20,29,33,35H,17-18H2,1-2H3/t29-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOBOQBZOZDRXCQ-BVRKHOPBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCC(C1=CC=CC2=CC=CC=C21)(C(C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNCC[C@@](C1=CC=CC2=CC=CC=C21)([C@H](C3=CC=CC=C3)C4=C(N=C5C=CC(=CC5=C4)Br)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H29BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80235434
Record name N-Monodesmethyl bedaquiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

541.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

861709-47-9
Record name N-Monodesmethyl bedaquiline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0861709479
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-Monodesmethyl bedaquiline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80235434
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-MONODESMETHYL BEDAQUILINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W96L2O9I1E
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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